1-(2-Fluoro-5-nitrobenzoyl)piperidine
Description
1-(2-Fluoro-5-nitrobenzoyl)piperidine is a piperidine derivative featuring a benzoyl group substituted with fluorine at position 2 and a nitro group at position 5. The compound’s structure combines the rigidity of the aromatic ring with the flexibility of the piperidine moiety, making it a candidate for pharmacological investigations.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-5-4-9(15(17)18)8-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUQVFAGMYXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoro-5-nitrobenzoyl)piperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Acylation: The formation of a benzoyl group by reacting the nitrofluorobenzene with an appropriate acylating agent.
Piperidine Introduction: The final step involves the reaction of the acylated intermediate with piperidine under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(2-Fluoro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-nitrobenzoyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis:
Material Science: Its unique chemical properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrobenzoyl)piperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural differences and similarities between 1-(2-Fluoro-5-nitrobenzoyl)piperidine and related compounds:
Key Findings from Comparative Studies
Substituent Effects on Binding Affinity
- Electron-Withdrawing Groups : The nitro and fluoro groups in this compound may enhance binding to targets requiring electron-deficient aromatic interactions, similar to AMPA receptor ligands observed in 1-BCP derivatives .
- Hydrophobic vs. Polar Groups : Compounds like 1-(3-phenylbutyl)piperidine with bulky hydrophobic groups exhibit altered docking orientations (RMSD > 4 Å) in S1R ligand studies, suggesting that substituent size and hydrophobicity critically influence target engagement .
Impact of Linker Groups
- Amide vs. Benzoyl Linkers : The acetamide derivative () may exhibit improved solubility but reduced membrane permeability compared to the benzoyl-linked target compound due to hydrogen-bonding capacity .
- Sulfonyl Linkers : The sulfonyl group in ’s compound likely increases aqueous solubility, a property advantageous for oral bioavailability .
Biological Activity Trends Anti-Fatigue Activity: 1-BCP derivatives with benzodioxol groups showed significant AMPA receptor binding, suggesting that electron-rich aromatic systems may be critical for this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
